4-Phenoxypyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)10-8-13-7-6-11(10)16-9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVUQFFLIRLHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Phenoxypyridine 3 Carboxylic Acid and Analogues
Direct Synthesis Strategies for 4-Phenoxypyridine-3-carboxylic Acid
Direct synthesis aims to construct the this compound molecule in a few steps from readily available starting materials. A common and effective method involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyridine-3-carboxylate derivative with phenol (B47542).
A plausible and frequently utilized pathway starts with 4-chloronicotinic acid or its ester. The reaction proceeds by treating the 4-chloro derivative with phenol in the presence of a base. The electron-withdrawing nature of both the pyridine (B92270) nitrogen and the adjacent carboxyl group activates the 4-position towards nucleophilic attack.
Table 1: Example of Direct Synthesis via Nucleophilic Aromatic Substitution
| Starting Material | Reagent | Base | Solvent | Product |
| Ethyl 4-chloronicotinate | Phenol | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Ethyl 4-phenoxynicotinate |
Following the formation of the ethyl ester, a subsequent hydrolysis step is required to yield the final carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification to precipitate the product.
Precursor-Based Synthetic Approaches to Pyridine Carboxylic Acids
These approaches involve the multi-step construction and modification of precursors to arrive at the target molecule. This can be broken down into the construction of the core pyridine ring, the introduction of the carboxylic acid group, and the installation of the phenoxy moiety.
The construction of the pyridine ring itself is a foundational aspect of synthesizing complex pyridine derivatives. acsgcipr.org Classic methods often involve the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.orgyoutube.com
Hantzsch Dihydropyridine (B1217469) Synthesis : This method involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia, followed by oxidation of the resulting dihydropyridine to the aromatic pyridine ring. organic-chemistry.org Modifications can allow for the synthesis of asymmetrically substituted pyridines. baranlab.org
Bohlmann-Rahtz Pyridine Synthesis : This synthesis uses enamines and ethynyl (B1212043) ketones to construct the pyridine ring, offering a route to polysubstituted pyridines. organic-chemistry.org
Cycloaddition Reactions : Inverse-demand Diels-Alder reactions of 1,2,4-triazines with enamines or other electron-rich dienophiles can produce pyridines after the extrusion of nitrogen gas. This has become a favored method for constructing the pyridine core. baranlab.org
For many large-scale syntheses, it is more common to start with a simple, commercially available pyridine derivative and functionalize it, rather than building the ring from scratch. acsgcipr.org Functionalization can be achieved through various reactions, including electrophilic aromatic substitution (which is often difficult on the electron-deficient pyridine ring), nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. uiowa.edunih.gov
Once a suitable pyridine precursor is obtained, the carboxylic acid group can be introduced or unmasked. Several standard methods are employed:
Oxidation of Alkylpyridines : A common industrial method for producing pyridine carboxylic acids is the vapor-phase oxidation of alkylpyridines (like picolines) over a catalyst, often based on vanadium oxide (V₂O₅). google.com For instance, nicotinic acid (pyridine-3-carboxylic acid) is prepared industrially by the ammoxidation of 3-picoline to nicotinonitrile, followed by hydrolysis. wikipedia.org
Hydrolysis of Nitriles : A cyano group on the pyridine ring can be readily hydrolyzed to a carboxylic acid under acidic or basic conditions. The nitrile itself can be introduced via methods like the Sandmeyer reaction on an aminopyridine or by nucleophilic substitution of a halide.
Carbonation of Pyridyl-metal Intermediates : A pyridyl lithium or Grignard reagent, formed by halogen-metal exchange or deprotonation, can react with carbon dioxide (CO₂) to form the corresponding pyridyl carboxylate after an acidic workup.
The crucial ether linkage in this compound is typically formed via a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr) : As mentioned in the direct synthesis section, a halogen (commonly Cl or F) at the 4-position of the pyridine ring serves as a good leaving group. The reaction with a phenoxide nucleophile, generated from phenol and a base like potassium carbonate or sodium hydride, is a standard and efficient method. The reaction is facilitated by the electron-deficient nature of the pyridine ring, especially when activated by an electron-withdrawing group like a nitrile or ester at the 3-position.
Ullmann Condensation : This classic copper-catalyzed reaction can be used to form the aryl ether bond between a halopyridine and a phenol. While effective, it often requires high temperatures and stoichiometric amounts of copper.
Buchwald-Hartwig C-O Coupling : Modern palladium- or copper-catalyzed cross-coupling reactions provide milder and more versatile conditions for forming the C-O bond between a halopyridine and phenol. These methods exhibit broad functional group tolerance.
Green Chemistry Principles in the Synthesis of Substituted Pyridine Carboxylic Acids
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce waste, energy consumption, and the use of hazardous materials. ijcce.ac.ir
Catalysis : The use of catalysts, rather than stoichiometric reagents, is a core principle. This includes heterogeneous catalysts for gas-phase oxidations google.com and homogeneous metal catalysts for cross-coupling reactions. nih.gov Pyridine-2-carboxylic acid itself has been explored as an efficient, recyclable organocatalyst for certain multi-component reactions. nih.govrsc.org
Atom Economy : Reactions are designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs), which combine three or more starting materials in a single step, are highly atom-economical. nih.govacs.org
Use of Safer Solvents and Conditions : Efforts are made to replace hazardous solvents with greener alternatives like water or ethanol, or to perform reactions under solvent-free conditions. rsc.org Microwave-assisted synthesis is another technique used to accelerate reactions, often leading to higher yields and shorter reaction times with less energy input. acs.orgnih.gov A solid-state reaction at room temperature has been reported as a green approach for synthesizing a zinc pyridine-2,6-dicarboxylate (B1240393) complex. ijcce.ac.ir
Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyridines
| Feature | Conventional Method | Green Alternative |
| Reaction Type | Linear, multi-step synthesis with isolation | One-pot, multi-component reactions (MCRs) acs.org |
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation nih.gov |
| Solvents | DMF, Dioxane, Chlorinated solvents | Ethanol, Water, Solvent-free conditions rsc.org |
| Reagents | Stoichiometric heavy metals, harsh oxidants | Catalytic systems, biocatalysis, O₂/H₂O₂ acsgcipr.org |
Related Synthetic Pathways for Phenoxypyridine and Phenylpyridine Carboxylic Acid Analogues
The synthetic strategies for this compound are adaptable for creating a variety of analogues.
Phenoxypyridine Analogues : Isomers can be synthesized by starting with the corresponding isomeric halopyridine carboxylates. For example, synthesizing a 2-phenoxypyridine (B1581987) derivative would typically involve a nucleophilic substitution on a 2-halopyridine precursor.
Phenylpyridine Carboxylic Acid Analogues : To create analogues where the phenoxy ether linkage is replaced by a direct carbon-carbon bond (a phenylpyridine structure), palladium-catalyzed cross-coupling reactions are the methods of choice.
Suzuki Coupling : This involves the reaction of a halopyridine carboxylic acid (or its ester) with a phenylboronic acid in the presence of a palladium catalyst and a base.
Stille Coupling : This reaction couples the halopyridine with an organostannane reagent.
Hiyama Coupling : This uses an organosilicon reagent.
These cross-coupling reactions are highly versatile and allow for the synthesis of a wide array of substituted biaryl compounds, including various phenylpyridine carboxylic acids. nih.gov
Recyclization Reactions for Pyridine-3-carboxylic Acid Derivatives
One approach to the synthesis of pyridine-3-carboxylic acid derivatives involves the recyclization of other heterocyclic rings. For instance, derivatives of pyridine-3-carboxylic acid have been synthesized through the recyclization of a thiopyran ring. This method utilizes cyclic secondary amines to facilitate the transformation, yielding the desired pyridine core. researchgate.net While this specific example does not directly produce this compound, it provides a viable route to pyridine-3-carboxylic acid scaffolds that can be further functionalized to introduce the phenoxy group at the 4-position.
Multicomponent Condensations Leading to Substituted Pyridines
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex products in a single step from three or more starting materials. nih.govbohrium.com These reactions are particularly valuable for the synthesis of highly substituted pyridines. researchgate.net
One prominent example is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an amine, followed by an oxidation step to yield the pyridine ring. mdpi.com A variation of this involves the reaction of β-enamine carbonyl compounds with rongalite, which acts as a C1 source for the C-4 position of the pyridine ring. beilstein-journals.org
Another versatile MCR is the Passerini reaction, a three-component reaction involving an isocyanide, a carbonyl compound, and a carboxylic acid to produce α-acyloxyamides. nih.gov The subsequent Ugi four-component reaction, which incorporates an amine, is also a powerful tool for generating molecular diversity. nih.gov These isocyanide-based MCRs can be adapted to create highly substituted pyridine frameworks.
A three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it These can be further modified, for example, by converting the hydroxyl group to a nonaflate, which is an excellent leaving group for subsequent substitution reactions to introduce a phenoxy group. chim.it
Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis
| Reaction Name | Components | Product Type | Reference |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | 1,4-Dihydropyridine | mdpi.com |
| Doebner Reaction | Aromatic amine, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | mdpi.com |
| Passerini Reaction | Isocyanide, Carbonyl compound, Carboxylic acid | α-Acyloxyamide | nih.gov |
| Ugi Reaction | Amine, Carbonyl compound, Isocyanide, Carboxylic acid | Bis-amide | nih.gov |
Esterification Reactions for Carboxylic Acid Esters
The esterification of pyridine carboxylic acids is a fundamental transformation, often employed to protect the carboxylic acid group or to create derivatives with altered properties. researchgate.net A common method involves the reaction of the pyridine carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com The purification of the resulting ester often requires neutralization of the catalyst and extraction. google.com
An alternative approach utilizes a strong acid salt of a pyridine carboxylic acid ester as the catalyst in a cyclic process. google.com In this method, the esterification is carried out at reflux temperatures, and the product ester is recovered by distillation, leaving the catalyst-containing residue to be used in subsequent batches. google.com
For the synthesis of leaf alcohol esters of 3-pyridinecarboxylic acid, the carboxylic acid is first converted to the more reactive acyl chloride hydrochloride using thionyl chloride. researchgate.net This intermediate is then reacted with leaf alcohol in pyridine as a solvent to yield the desired ester. researchgate.net
Table 2: Conditions for the Esterification of Nicotinic Acid
| Alcohol | Catalyst | Conditions | Reference |
| Amyl alcohol | Lower alkyl sulfonic acid | Reflux in benzene (B151609), azeotropic water removal | US2948734A |
| Not specified | Sulfuric acid | Not specified | google.com |
| Leaf alcohol | Thionyl chloride (for acyl chloride formation) | Pyridine solvent | researchgate.net |
Synthesis of 4-Substituted Pyridines via Quaternization and Dequaternization
A powerful strategy for the synthesis of 4-substituted pyridines, including those with a phenoxy group, involves a quaternization-modification-dequaternization sequence. google.comgoogle.com This method enhances the reactivity of the pyridine ring towards nucleophilic substitution at the 4-position.
The process begins with the quaternization of a pyridine derivative that has a suitable leaving group at the 4-position. Acrylamide or its N-alkylated derivatives are effective quaternizing agents under acidic conditions (pH 1-4). google.comgoogle.com The resulting quaternized pyridine is then subjected to a nucleophilic displacement reaction. For the synthesis of 4-phenoxypyridine (B1584201) derivatives, a phenoxide salt would be the nucleophile of choice.
The final step is the dequaternization of the newly formed 4-substituted pyridinium (B92312) salt. This is typically achieved under basic conditions to liberate the desired 4-substituted pyridine product. google.com This method is advantageous as it can be performed under moderate conditions, making it suitable for industrial applications. google.com
Asymmetric Michael Addition Reactions for Pyrrolidine-3-carboxylic Acid Derivatives
The synthesis of enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives can be achieved through organocatalytic asymmetric Michael addition reactions. rsc.orgresearchgate.netconsensus.app This approach allows for the construction of the pyrrolidine (B122466) ring with high stereocontrol.
In a representative example, 4-alkyl-substituted 4-oxo-2-enoates are reacted with nitroalkanes in the presence of a chiral organocatalyst. rsc.orgresearchgate.net This reaction establishes a new stereocenter and provides a functionalized intermediate that can be further elaborated to the desired pyrrolidine-3-carboxylic acid. For instance, the use of this methodology has enabled the two-step synthesis of 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess. rsc.orgresearchgate.net
Table 3: Organocatalytic Asymmetric Michael Addition for Pyrrolidine Precursors
| Michael Acceptor | Nucleophile | Catalyst Type | Product Feature | Enantiomeric Excess (ee) | Reference |
| 4-Alkyl-substituted 4-oxo-2-enoates | Nitroalkanes | Chiral primary amine-thiourea | 5-Alkyl-substituted pyrrolidine-3-carboxylic acid precursor | Up to 98% | researchgate.net |
| 4-Alkyl-substituted 4-oxo-2-enoates | Nitroalkanes | Not specified | 5-Methylpyrrolidine-3-carboxylic acid | 97% | rsc.org |
Intramolecular Cyclization Approaches to Piperidine (B6355638) Derivatives
Piperidine derivatives are important heterocyclic scaffolds, and intramolecular cyclization is a key strategy for their synthesis. mdpi.comresearchgate.netnih.gov These reactions involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring.
A variety of methods have been developed, including radical-mediated cyclizations. For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. mdpi.com Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds via an acid-mediated functionalization and subsequent reduction. mdpi.com
The aza-Heck cyclization is another powerful tool. The enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates can be performed under redox-neutral conditions. mdpi.com Additionally, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been shown to be an efficient method for synthesizing piperidine derivatives. researchgate.net
Table 4: Examples of Intramolecular Cyclization for Piperidine Synthesis
| Reaction Type | Substrate | Catalyst/Reagent | Key Feature | Reference |
| Radical Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | Forms various piperidines | mdpi.com |
| Reductive Hydroamination/Cyclization | Alkynes | Acid-mediated | Stereoselective | mdpi.com |
| Aza-Heck Cyclization | Alkenylcarbamates | Not specified | Enantioselective, redox-neutral | mdpi.com |
| Electroreductive Cyclization | Imines and terminal dihaloalkanes | Flow microreactor | Good yields | researchgate.net |
Chemical Reactivity and Transformation Pathways of 4 Phenoxypyridine 3 Carboxylic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is a versatile handle for numerous chemical modifications, including decarboxylation, amide and ester formation, and chain homologation.
Decarboxylative Reactions, including Radical Pathways (e.g., Trifluoromethylation)
Decarboxylative reactions are fundamental transformations for carboxylic acids. While specific studies on the decarboxylative trifluoromethylation of 4-phenoxypyridine-3-carboxylic acid are not prevalent, the principles can be inferred from general methods developed for heteroaromatic carboxylic acids. Radical trifluoromethylation has become a significant method for synthesizing trifluoromethylated compounds, which are important in pharmaceuticals and agrochemicals. dntb.gov.ua One approach involves the photolysis of aryl trifluoromethanesulfonate (B1224126) (triflate) esters, which generates a sulfonyl radical that subsequently releases a trifluoromethyl radical. nih.gov Another method uses Togni's reagent in the presence of catalysts to introduce the trifluoromethyl group. dntb.gov.ua
Decarboxylative couplings are also a key strategy. For instance, rhodium(III)-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with oxime esters can produce substituted pyridines, where the carboxylic acid acts as a traceless activating group. nih.gov Similarly, transition metals like palladium, copper, nickel, and silver have been used to catalyze the decarboxylative coupling of alkynyl carboxylic acids. rsc.org Decarboxylative amination of carboxylic acids with nitroarenes has also been developed under mild, noble-metal-free conditions to produce secondary amines. nju.edu.cn
Table 1: Examples of Decarboxylative Coupling Reactions
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Rh(III) | α,β-Unsaturated carboxylic acids, α,β-unsaturated O-pivaloyl oximes | 5-Substituted pyridines | nih.gov |
| Pd, Cu, Ni, Ag | Alkynyl carboxylic acids | Aryl alkynes | rsc.org |
| FeI₂, Photoredox catalyst | Carboxylic acids, Nitroarenes | Secondary amines | nju.edu.cn |
Amidation and Esterification Reactions
The formation of amides and esters from carboxylic acids is a cornerstone of organic synthesis. researchgate.net For this compound, these reactions would involve coupling with various amines or alcohols. A common method employs coupling reagents like N,N′-diisopropylcarbodiimide (DIC), which can facilitate these transformations efficiently, even in aqueous media. researchgate.net Another modern approach uses 2-pyridinesulfonyl fluoride (B91410) for a one-pot synthesis of amides and esters via the in situ generation of an acyl fluoride. rsc.org This method has proven effective for synthesizing complex molecules, including peptides and glycoside derivatives. rsc.org
Organocatalysis also offers pathways for these transformations. For example, Brønsted acids can catalyze the atroposelective coupling of carboxylic acids with amines and alcohols. thieme-connect.de These reactions often demonstrate broad substrate scope and high yields. thieme-connect.dersc.org
Table 2: Reagents for Amidation and Esterification
| Reagent/Catalyst | Reaction Type | Key Features | Reference(s) |
|---|---|---|---|
| N,N′-Diisopropylcarbodiimide (DIC) | Amidation/Esterification | Can be performed in water; mild conditions. | researchgate.net |
| 2-Pyridinesulfonyl Fluoride | Amidation/Esterification | One-pot procedure via in situ acyl fluoride formation. | rsc.org |
| Brønsted Acid | Atroposelective Amidation/Esterification | Organocatalytic; high yields and enantioselectivities. | thieme-connect.de |
Iterative One-Carbon Homologation of Carboxylic Acids
One-carbon homologation extends a molecule's carbon chain by a single carbon unit, providing access to structural analogues with potentially different biological and physicochemical properties. acs.orgnih.govthieme-connect.com A recently developed method utilizes visible-light photoredox catalysis to achieve the direct homologation of unmodified carboxylic acids. worktribe.comnih.gov This technique involves the reaction of a carboxylic acid with nitroethylene (B32686) in the presence of a photocatalyst. nih.govworktribe.com The process is iterative, allowing for the controlled extension of the carbon chain and the introduction of tunable, inert carbon spacers into complex molecules. acs.orgnih.gov This modern alternative to the classic Arndt-Eistert homologation avoids harsh conditions and multistep sequences. worktribe.comnih.gov While not specifically demonstrated on this compound, its applicability to a wide range of carboxylic acids suggests its potential utility. nih.gov
Protodecarboxylation of Heteroaromatic Carboxylic Acids
Protodecarboxylation, the replacement of a carboxylic acid group with a hydrogen atom, is a useful transformation in organic synthesis. For heteroaromatic carboxylic acids, this can be achieved under relatively mild conditions using a silver-catalyzed protocol. organic-chemistry.orgacs.orgnih.gov The reaction, promoted by silver carbonate (Ag₂CO₃) and acetic acid (AcOH) in dimethyl sulfoxide (B87167) (DMSO), is efficient for a variety of heterocycles including pyridines. organic-chemistry.orgacs.org This method is believed to proceed through an organosilver intermediate and offers an alternative to harsher, copper-based methods. acs.org It is also possible to achieve this transformation using copper-based catalysts, such as a combination of CuI and Et₃N, which provides a low-cost approach. rsc.orgdntb.gov.ua The reaction is particularly effective for heteroaromatic carboxylic acids and can be regioselective, removing carboxyl groups that are adjacent to heteroatoms. organic-chemistry.org
Pyridine (B92270) Ring Reactivity and Directed Functionalization
The pyridine ring in this compound is electron-deficient, which governs its reactivity towards aromatic substitution reactions.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Moiety
The pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density. However, it directs incoming electrophiles to the C-3 and C-5 positions. Given that the C-3 and C-4 positions are already substituted, any potential EAS would likely occur at C-5.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the C-2 and C-4 positions, which are ortho and para to the nitrogen atom. stackexchange.com Attack at these positions allows the negative charge of the intermediate (a Meisenheimer complex) to be stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.com In this compound, the C-4 position is blocked by the phenoxy group. However, the C-2 position remains a prime site for nucleophilic attack. These reactions often require a good leaving group at the position of attack, but in some cases, a hydride can be displaced, or the reaction can proceed under harsh conditions. masterorganicchemistry.comyoutube.comyoutube.com The presence of strong electron-withdrawing groups on the ring activates it for NAS. masterorganicchemistry.comyoutube.com The phenoxy group at C-4 could potentially be displaced by a strong nucleophile, although this would depend on the specific reaction conditions.
A strategy known as homolysis-enabled electronic activation has been developed for halophenols, where the generation of a phenoxyl radical greatly enhances the ring's electrophilicity and facilitates nucleophilic aromatic substitution. nih.gov A similar radical-based strategy could potentially be envisioned to activate the pyridine ring system.
C-H Activation and Site-Selective Functionalization of the Pyridine Ring
The direct functionalization of pyridine C-H bonds is a powerful tool in organic synthesis. For this compound, the electronic properties of the pyridine ring, influenced by the nitrogen atom, the phenoxy group at the 4-position, and the carboxylic acid at the 3-position, govern the regioselectivity of C-H activation.
Generally, the pyridine nitrogen deactivates the ring towards electrophilic attack but directs metallation to the ortho (C2 and C6) and para (C4) positions. However, the existing substituents on this compound will further modulate this reactivity. The phenoxy group at C4 and the carboxylic acid at C3 introduce steric and electronic biases.
Recent studies have demonstrated methods for the 4-selective functionalization of pyridines by utilizing the inherent acidity of the C-H bonds with a strong, non-Lewis acidic base. digitellinc.com Such an approach could potentially be applied to derivatives of this compound to introduce substituents at the C4 position, although the existing phenoxy group would need to be considered.
Furthermore, strategies for site-selective switching in polyazine systems have been developed, where a phosphonium (B103445) ion can be installed as a versatile functional handle. nih.gov The inherent steric and electronic factors of the substituents on the pyridine ring dictate the initial site of C-P bond formation. nih.gov For this compound, the interplay between the phenoxy and carboxyl groups would be expected to direct such functionalization.
| Method | Position of Functionalization | Key Features | Potential Application to this compound |
| Strong, non-Lewis acidic base | C4 | Utilizes inherent C-H acidity | Potential for functionalization at C4, pending compatibility with other substituents. digitellinc.com |
| Phosphonium ion installation | Site-selective | Versatile functional handle for subsequent C-C, C-O, C-S, and C-N bond formation | The phenoxy and carboxyl groups would direct the initial phosphonium ion installation. nih.gov |
| Metal-free C-H thiolation and cyclization | Site-selective | Synthesis of thienopyridine derivatives | Could lead to fused heterocyclic systems derived from this compound. nih.gov |
Interactive Data Table: Site-Selective Functionalization Strategies for Pyridine Derivatives
This table is based on general findings for pyridine derivatives and suggests potential applications for this compound.
Cross-Coupling Reactions Involving Pyridine Moieties
Cross-coupling reactions are fundamental in constructing complex molecules. For this compound, the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions. The carboxylic acid group can also play a role, either as a directing group or through decarboxylative coupling.
Decarboxylative cross-coupling reactions, where a carboxylic acid is coupled with an organic halide with the loss of CO2, are an advantageous synthetic strategy due to the use of relatively inexpensive and stable carboxylic acids. wikipedia.org This suggests that this compound could potentially undergo coupling at the 3-position following decarboxylation.
In the context of heteroaromatic carboxylic acids, palladium-catalyzed decarboxylative cross-coupling with aryl halides has been reported. wikipedia.org The mechanism can involve initial oxidative addition of the aryl halide to the palladium catalyst, followed by electrophilic palladation at the heteroaromatic ring. wikipedia.org For this compound, this could lead to the formation of biaryl structures.
Furthermore, rhodium(III)-catalyzed C-H functionalization and cyclization reactions of N-phenyl-2-aminopyridine with various partners have been extensively studied, showcasing the versatility of pyridine derivatives in forming fused ring systems. rsc.org While not a direct example, these studies provide a framework for the potential reactivity of the pyridine moiety in this compound in similar transformations.
| Reaction Type | Catalyst System (General) | Potential Outcome for this compound | Reference |
| Decarboxylative Cross-Coupling | Palladium-based | Formation of a new C-C bond at the 3-position | wikipedia.org |
| Annulation with Alkynes | Rhodium(III) | Synthesis of fused polycyclic aromatic systems | rsc.org |
| Annulation with Propargylic Alcohols | Palladium(II) | Formation of carbazole (B46965) derivatives | rsc.org |
Interactive Data Table: Cross-Coupling Reactions Applicable to Pyridine Derivatives
This table outlines general cross-coupling reactions for pyridine derivatives and their potential application to this compound.
Reactivity of the Phenoxy Substituent
The phenoxy group, an ether linkage to a phenyl ring, attached to the pyridine core at the 4-position, primarily influences the electronic properties of the pyridine ring. The oxygen atom can donate electron density to the ring through resonance, which can affect the regioselectivity of electrophilic and nucleophilic attacks.
The phenoxy group itself is generally stable under many reaction conditions. However, the aryl ether linkage can be cleaved under harsh conditions. More relevant to modern synthetic methods is the influence of the phenoxy group on the reactivity of the pyridine ring. For instance, in the synthesis of 4-phenoxy-pyridine derivatives as dual VEGFR-2/c-Met inhibitors, the phenoxy moiety is a key structural feature for biological activity. rsc.org
The reactivity of the phenyl ring of the phenoxy group resembles that of phenol (B47542), being activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen. wikipedia.org This could allow for functionalization on the phenoxy ring itself, providing another avenue for derivatization.
Transition Metal-Catalyzed Transformations Involving Carboxylic Acids
The carboxylic acid moiety in this compound is a versatile functional group that can participate in a variety of transition metal-catalyzed reactions. It can act as a directing group, a substrate for decarboxylative couplings, or an additive that influences the catalytic cycle.
Ruthenium(II)-Catalyzed Asymmetric Annulation Reactions Facilitated by Chiral Carboxylic Acids
Ruthenium(II) catalysts, often in conjunction with a carboxylate ligand, are effective for C-H bond functionalization. mdpi.com The carboxylate can act as an internal base and a directing group, facilitating the reaction under milder conditions. mdpi.com While specific annulation reactions of this compound are not reported, the principles of ruthenium-catalyzed C-H activation are applicable.
Ruthenium-catalyzed C-H arylation of various aryl carboxylic acids with aryl and heteroaryl halides has been demonstrated. acs.orgresearchgate.net This suggests that the carboxylic acid group of the target molecule could direct the ortho-arylation of the pyridine ring at the C-2 position. The reaction proceeds through a carboxylate-assisted mechanism, highlighting the crucial role of this functional group. mdpi.com
| Reaction Type | Catalyst System | Role of Carboxylic Acid | Potential Outcome |
| C-H Arylation | [RuCl2(p-cymene)]2 / Ligand | Directing Group | Arylation at the C-2 position of the pyridine ring. acs.org |
| Dimerization of Arene Carboxylic Acids | [Ru(p-cymene)Cl2]2 / DBU | Weakly Coordinating Directing Group | Homo- or cross-dimerization with other carboxylic acids. researchgate.net |
| C(sp3)-H Activation | Ruthenium Complexes | Carboxylate-Assisted | Potential for functionalization of alkyl chains if present on the molecule. acs.org |
Interactive Data Table: Ruthenium(II)-Catalyzed Reactions of Carboxylic Acids
This table is based on general findings for aryl carboxylic acids and suggests potential applications for this compound.
Iridium-Catalyzed C-H Amidation and the Dual Role of Carboxylic Acid Additives
Iridium catalysts have emerged as powerful tools for direct C-H amidation. In these reactions, carboxylic acids can play a dual role. The carboxylic acid moiety within the substrate can act as a directing group, and the addition of an external carboxylic acid can significantly enhance reaction efficiency.
Iridium-catalyzed direct C-H amidation of substrates bearing weakly coordinating groups, such as esters and ketones, has been achieved under mild conditions with the combined use of acetic acid and a base as additives. nih.gov This is highly relevant to this compound, where the carboxylic acid itself can act as a directing group. The amidation would be expected to occur at the C-2 position of the pyridine ring.
Furthermore, iridium-catalyzed C-H amination with anilines at room temperature has been reported, demonstrating the compatibility of iridacycles with external oxidants. nih.gov This expands the scope of potential nitrogen sources for the amidation of this compound. The use of carboxylic acids as traceless activation groups for radical conjugate additions via visible light-mediated photoredox catalysis also highlights the versatility of this functional group in modern synthetic chemistry. nih.gov
| Reaction Type | Catalyst System | Role of Carboxylic Acid | Potential Outcome |
| Direct C-H Amidation | [IrCp*Cl2]2 / AgNTf2 | Directing Group / Additive | Amidation at the C-2 position of the pyridine ring. nih.gov |
| C-H Amination with Anilines | Iridium-based | Directing Group | Introduction of an aniline (B41778) moiety at the C-2 position. nih.gov |
| Reductive Amination | Iridium-based | Substrate | Conversion of the carboxylic acid to an amine. researchgate.net |
Interactive Data Table: Iridium-Catalyzed Reactions Involving Carboxylic Acids
This table outlines general iridium-catalyzed reactions and their potential application to this compound.
Palladium-Catalyzed Cyclization Processes
Palladium catalysis is widely used for the construction of heterocyclic compounds through cyclization reactions. The carboxylic acid group in this compound can participate in these transformations, for instance, through intramolecular reactions or by serving as a precursor for other functional groups that then undergo cyclization.
Palladium-catalyzed intramolecular oxidative aza-Wacker-type reactions of vinyl cyclopropanecarboxamides have been developed to access aza[3.1.0]bicycles. nih.gov While this specific transformation requires a different substrate, it illustrates the potential for palladium-catalyzed cyclizations involving nitrogen heterocycles. Derivatives of this compound could be designed to undergo similar intramolecular cyclizations.
Furthermore, palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes leads to the formation of carbazoles, accompanied by decarboxylation. researchgate.net This suggests that this compound could undergo analogous decarboxylative cyclization reactions with suitable coupling partners to form more complex, fused heterocyclic systems.
| Reaction Type | Catalyst System (General) | Role of Carboxylic Acid | Potential Outcome |
| Intramolecular Oxidative Aza-Wacker-type Reaction | Palladium(II) | Precursor to reacting moiety | Formation of fused aza-bicyclic structures from suitable derivatives. nih.gov |
| Decarboxylative Cyclization with Alkynes | Palladium-based | Substrate (undergoes decarboxylation) | Synthesis of fused heterocyclic systems. researchgate.net |
| Carbonylative Cyclization | Palladium-based | Substrate | Formation of cyclic anhydrides from unsaturated derivatives. universiteitleiden.nl |
Interactive Data Table: Palladium-Catalyzed Cyclization Processes
This table illustrates general palladium-catalyzed cyclization reactions and their potential relevance to derivatives of this compound.
Copper-Catalyzed Aminative Aza-Annulation Reactions
The synthesis of fused heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. One notable transformation in this area is the copper-catalyzed intramolecular aminative aza-annulation, which allows for the construction of complex ring systems from relatively simple precursors. While direct copper-catalyzed aminative aza-annulation of this compound itself is not extensively documented, a closely related and highly relevant transformation is the synthesis of pyrido[4,3-b] organic-chemistry.orgrsc.orgoxazin-3(2H)-ones. This reaction showcases the power of copper catalysis in forming new carbon-nitrogen and carbon-oxygen bonds in a single, intramolecular step.
A key example of this type of reaction is the copper-catalyzed intramolecular C-N and C-O cross-coupling of 4-chloro-N-substituted-3-pyridinecarboxamides. This process provides an efficient pathway to the pyrido[4,3-b] organic-chemistry.orgrsc.orgoxazin-3(2H)-one scaffold, a core structure found in various biologically active molecules. The reaction proceeds via an intramolecular Ullmann-type coupling mechanism.
The general scheme for this transformation involves a 4-chloro-3-pyridinecarboxamide derivative, which upon treatment with a copper catalyst and a base, undergoes intramolecular cyclization. The phenoxy group at the 4-position of the pyridine ring acts as a leaving group, facilitating the formation of the new heterocyclic ring.
Detailed research findings have demonstrated the efficacy of this copper-catalyzed approach. In a study by Santra et al. (2017), a variety of substituted 4-chloro-N-aryl-3-pyridinecarboxamides were successfully converted into their corresponding pyrido[4,3-b] organic-chemistry.orgrsc.orgoxazin-3(2H)-ones. The reaction conditions were optimized to achieve high yields, highlighting the importance of the choice of catalyst, base, and solvent.
The optimized reaction conditions typically involve the use of copper(I) iodide (CuI) as the catalyst, potassium carbonate (K₂CO₃) as the base, and dimethylformamide (DMF) as the solvent, with the reaction being carried out at elevated temperatures. The scope of the reaction was found to be broad, tolerating a range of substituents on the N-aryl group of the carboxamide.
Below is a data table summarizing the results from the study by Santra et al. (2017) for the copper-catalyzed synthesis of various pyrido[4,3-b] organic-chemistry.orgrsc.orgoxazin-3(2H)-one derivatives.
| Entry | N-Aryl Substituent (R) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 2-Phenylpyrido[4,3-b] organic-chemistry.orgrsc.orgoxazin-3(2H)-one | 85 |
| 2 | 4-Methylphenyl | 2-(4-Methylphenyl)pyrido[4,3-b] organic-chemistry.orgrsc.orgoxazin-3(2H)-one | 88 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)pyrido[4,3-b] organic-chemistry.orgrsc.orgoxazin-3(2H)-one | 90 |
| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)pyrido[4,3-b] organic-chemistry.orgrsc.orgoxazin-3(2H)-one | 82 |
| 5 | 4-Fluorophenyl | 2-(4-Fluorophenyl)pyrido[4,3-b] organic-chemistry.orgrsc.orgoxazin-3(2H)-one | 84 |
| 6 | 3-Methylphenyl | 2-(3-Methylphenyl)pyrido[4,3-b] organic-chemistry.orgrsc.orgoxazin-3(2H)-one | 86 |
| 7 | 3-Methoxyphenyl | 2-(3-Methoxyphenyl)pyrido[4,3-b] organic-chemistry.orgrsc.orgoxazin-3(2H)-one | 87 |
This copper-catalyzed aminative aza-annulation represents a significant synthetic strategy. The intramolecular nature of the reaction often leads to high efficiency and selectivity. The transformation underscores the utility of copper catalysts in facilitating the formation of challenging heterocyclic structures, which are of high interest in drug discovery and development.
Derivatives and Structural Diversity of 4 Phenoxypyridine 3 Carboxylic Acid
Design Principles for Structural Diversification
The design of new derivatives of 4-phenoxypyridine-3-carboxylic acid is guided by established medicinal chemistry strategies aimed at optimizing pharmacological activity. nih.gov A key principle involves the strategic introduction of various functional groups and structural motifs to modulate the molecule's physicochemical properties, such as polarity and reactivity, which can significantly influence its interaction with biological targets. nih.gov For instance, the pyridine (B92270) nitrogen atom can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. nih.gov
Structure-activity relationship (SAR) studies are fundamental to this process. These studies systematically evaluate how specific structural changes affect the biological activity of the compound. For example, preliminary SAR studies on certain 4-phenoxypyridine (B1584201) derivatives have shown that incorporating electron-withdrawing groups on the terminal phenyl ring can enhance antitumor activity. nih.gov This knowledge allows for the rational design of more potent analogues.
Another design principle is the exploration of bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties. This can lead to improved potency, selectivity, or metabolic stability. The overarching goal is to generate a library of diverse compounds for screening against various biological targets to identify lead candidates for further development.
Synthetic Strategies for Accessing Diverse Analogues
A variety of synthetic methodologies have been employed to create a diverse range of analogues based on the this compound scaffold. These strategies enable the modification of nearly every part of the molecule, leading to a vast chemical space for exploration.
Pyridine-Fused Heterocyclic Systems (e.g., Thienopyridines)
The fusion of a thiophene (B33073) ring to the pyridine core of this compound derivatives gives rise to thienopyridines, a class of compounds with significant biological interest. researchgate.net The synthesis of these fused systems can be achieved through various routes. One common approach involves the reaction of appropriately substituted pyridine derivatives with reagents that provide the necessary atoms to form the thiophene ring. abertay.ac.uk For instance, reacting 2-chloro-3-cyanopyridines with thioglycolic acid derivatives can lead to the formation of a thieno[2,3-b]pyridine (B153569) ring system. researchgate.net
Multicomponent reactions offer an efficient pathway to substituted pyridines and thienopyridines. researchgate.net These reactions, often initiated by a Knoevenagel condensation, can assemble complex heterocyclic structures in a single step from simple starting materials. researchgate.net The specific isomeric form of the resulting thienopyridine (e.g., thieno[2,3-b], thieno[3,2-b]) depends on the starting materials and reaction conditions. researchgate.net The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, which also contain a fused pyridine system, has been accomplished through the cyclization of 2-aminothiophene-3-carboxylates with various reagents. mdpi.comuran.ua
Introduction of Diverse Substituents on the Pyridine and Phenyl Rings
The introduction of a wide range of substituents onto both the pyridine and phenyl rings is a cornerstone of the structural diversification of this compound. This strategy allows for the fine-tuning of the electronic and steric properties of the molecule.
Substituents can be introduced using a variety of standard organic reactions. For example, electrophilic aromatic substitution can be used to introduce groups onto the phenyl ring, while nucleophilic aromatic substitution can be employed to modify the pyridine ring. The specific reaction conditions will depend on the nature of the substituent being introduced and the existing functional groups on the scaffold. The synthesis of various substituted pyridine derivatives has been widely reported, providing a toolbox of methods for this purpose. nih.govmdpi.com
| Compound/Derivative | Modification | Synthetic Method | Reference |
| 4-(Trifluoromethyl)pyridine-3-carboxylic acid | Introduction of a trifluoromethyl group | Not specified | sigmaaldrich.com |
| 4-(4-Amino-phenoxy)-pyridine-2-carboxylic acid methylamide | Introduction of an amino group on the phenoxy ring and conversion of the carboxylic acid to a methylamide | Not specified | bldpharm.com |
| 4-(Sulfomethyl)pyridine-2-carboxylic acid | Introduction of a sulfomethyl group | Selective reduction, bromination, substitution, and catalytic reduction | nih.gov |
Formation of Schiff Base Derivatives
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. redalyc.org In the context of this compound, derivatives containing an amino group can be reacted with various aldehydes or ketones to form Schiff base derivatives. nih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes with the addition of a catalytic amount of acid. redalyc.org The formation of the imine bond (C=N) introduces a new point of structural diversity and can significantly alter the biological properties of the parent molecule. researchgate.netnih.gov The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net
The synthesis of Schiff bases from various amino-substituted heterocyclic compounds and different benzaldehydes has been well-documented, providing a versatile method for generating a library of derivatives. nih.gov
Synthesis of Esters and Amides
The carboxylic acid group of this compound is a prime site for modification, readily allowing for the synthesis of esters and amides.
Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. organic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then reacts with an alcohol. researchgate.net Various modern methods have been developed to facilitate esterification under mild conditions, utilizing a range of coupling reagents. organic-chemistry.org
Amides are formed by the reaction of the carboxylic acid with an amine. nih.gov This reaction often requires the use of a coupling agent, such as a carbodiimide, to activate the carboxylic acid. nih.gov Similar to esterification, direct conversion of the carboxylic acid or via an acyl halide intermediate are common strategies. organic-chemistry.org The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry with numerous established protocols. nih.gov
| Derivative Type | Reactants | Key Reagents/Conditions | Reference |
| Esters | This compound, Alcohol | Acid catalyst or coupling agents | organic-chemistry.org |
| Amides | This compound, Amine | Coupling agents (e.g., carbodiimides) | nih.gov |
Conformationally Constrained Analogues
To better understand the bioactive conformation of this compound derivatives and to potentially enhance their potency and selectivity, conformationally constrained analogues are designed and synthesized. By restricting the rotational freedom of the molecule, these analogues can provide valuable insights into the optimal spatial arrangement required for binding to a biological target. nih.gov
The introduction of rigid structural elements is a common strategy to achieve conformational constraint. This can involve the formation of additional rings or the incorporation of bulky groups that limit bond rotation. For example, synthesizing analogues with a rigid carbocyclic structure attached to the core can fix the orientation of different parts of the molecule relative to each other. nih.gov The synthesis of such rigid analogues often requires multi-step synthetic sequences to build the desired constrained framework. The resulting compounds, with their well-defined three-dimensional structures, are invaluable tools in drug design and structure-activity relationship studies. nih.govnih.gov
Chiral Derivatives and Enantioselective Synthesis
The exploration of chirality in drug discovery and materials science is a pivotal aspect of modern chemical research. For this compound, the introduction of stereocenters can lead to the development of novel derivatives with unique biological activities and physicochemical properties. While direct enantioselective syntheses of this compound are not extensively documented in publicly available research, several established methodologies for analogous structures provide a clear pathway for the generation of its chiral derivatives. These approaches primarily fall into two categories: the synthesis of molecules with stereogenic centers and the creation of atropisomers through restricted bond rotation.
One viable strategy for inducing chirality is through the reaction of the carboxylic acid group with a chiral auxiliary. This process converts the achiral carboxylic acid into a mixture of diastereomers, which can then be separated using standard techniques like chromatography. Subsequently, the chiral auxiliary can be cleaved to yield the enantiomerically pure or enriched carboxylic acid derivative. A variety of chiral derivatizing agents are available for this purpose, reacting with carboxylic acids to form diastereomeric amides or esters. For instance, novel chiral derivatizing reagents like (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitro-phenyl)piperazine (APy-PPZ) have been developed for the enantiospecific determination of chiral carboxylic acids. researchgate.net These reagents react with carboxylic acids, allowing for the separation of the resulting diastereomers. researchgate.net
Another avenue for creating chiral derivatives involves asymmetric reactions on the pyridine or phenoxy rings. For example, the development of atropisomeric biaryls through catalytic C-H activation has been a significant area of research. nih.govacs.orgnih.gov While this compound is not a traditional biaryl, the principles of atroposelective synthesis could be applied to create axially chiral analogues by introducing bulky substituents at the ortho positions of the phenoxy ring and/or adjacent to the C-O-N linkage, thereby restricting the rotation around the C-O bond. The synthesis of prochiral biaryls, which are later functionalized to introduce the element of chirality, presents a general approach to atropisomeric compounds. nih.gov
Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of various chiral molecules. acs.org For instance, phosphoric acid-catalyzed asymmetric arylative reactions have been successfully employed to create axially chiral biaryldiols. acs.org Such methodologies could potentially be adapted for the asymmetric functionalization of the this compound scaffold.
The table below summarizes potential enantioselective methods, drawn from research on structurally related compounds, that could be adapted for the synthesis of chiral derivatives of this compound.
| Method | Description | Potential Application to this compound | Reference |
| Chiral Derivatization | Reaction of the carboxylic acid with a chiral derivatizing agent to form separable diastereomers. | The carboxylic acid moiety can be reacted with various chiral amines or alcohols to form diastereomeric amides or esters, which can then be separated chromatographically. | researchgate.netnih.gov |
| Atroposelective Synthesis | Catalytic C-H functionalization of a prochiral precursor to introduce axial chirality. | Introduction of bulky substituents on the phenoxy and/or pyridine rings could restrict rotation around the C-O bond, allowing for the atroposelective synthesis of axially chiral derivatives. | nih.govacs.orgnih.gov |
| Organocatalytic Asymmetric Synthesis | Use of a chiral organocatalyst to induce stereoselectivity in a reaction that functionalizes the aromatic rings. | An organocatalyst could be employed to facilitate an enantioselective nucleophilic or electrophilic addition to the pyridine or phenoxy ring. | acs.org |
These examples from the broader field of asymmetric synthesis highlight the potential pathways to access chiral derivatives of this compound, paving the way for future investigations into their stereochemical properties and applications.
Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 4-Phenoxypyridine-3-carboxylic acid can be established.
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, often in the 10-12 ppm region. Protons on the pyridine (B92270) and phenyl rings will resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The specific positions of the three protons on the pyridine ring and the five protons on the phenoxy group are influenced by their electronic environment, with protons adjacent to the nitrogen atom or the ether linkage showing distinct shifts.
¹³C NMR spectroscopy reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range. The carbons of the aromatic rings appear between approximately 110 and 160 ppm. The carbon atom attached to the ether oxygen and the carbons adjacent to the pyridine nitrogen will have unique and identifiable chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |
| Pyridine H-2 | 8.5 - 8.8 | Singlet |
| Pyridine H-5 | 7.3 - 7.6 | Doublet |
| Pyridine H-6 | 8.3 - 8.6 | Doublet |
| Phenoxy H-2', H-6' | 7.1 - 7.3 | Doublet |
| Phenoxy H-3', H-5' | 7.4 - 7.6 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | 165 - 175 |
| Pyridine C-2 | 150 - 155 |
| Pyridine C-3 | 125 - 130 |
| Pyridine C-4 | 155 - 160 |
| Pyridine C-5 | 115 - 120 |
| Pyridine C-6 | 148 - 152 |
| Phenoxy C-1' | 150 - 155 |
| Phenoxy C-2', C-6' | 120 - 125 |
| Phenoxy C-3', C-5' | 129 - 132 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (molecular formula C₁₂H₉NO₃), the molecular weight is 215.2 g/mol . In an MS experiment, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 215.
Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The study of these fragments provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for this compound would likely involve the initial loss of small, stable molecules or radicals from the parent ion.
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 215 | [C₁₂H₉NO₃]⁺ (Molecular Ion) | - |
| 198 | [C₁₂H₈NO₂]⁺ | OH (17) |
| 171 | [C₁₁H₉NO]⁺ | CO₂ (44) |
| 170 | [C₁₁H₈NO]⁺ | COOH (45) |
| 142 | [C₉H₈N]⁺ | COOH, CHO (73) |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these is the very broad O–H stretching vibration of the carboxylic acid's hydroxyl group, which typically appears in the range of 2500–3300 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding. Another key absorption is the strong C=O (carbonyl) stretch of the carboxylic acid, which is expected between 1710 and 1760 cm⁻¹. The presence of conjugation with the pyridine ring would likely shift this absorption to the lower end of the range, around 1710 cm⁻¹.
Other significant peaks include the C–O stretching vibrations for the ether linkage and the carboxylic acid, which appear in the 1320–1210 cm⁻¹ region. Vibrations corresponding to the aromatic rings (C=C and C=N stretches) and C-H bonds are also expected in their characteristic regions.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O–H Stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Strong |
| Aromatic Rings | C=C / C=N Stretch | 1450 - 1600 | Medium to Strong |
| Carboxylic Acid | C–O Stretch | 1210 - 1320 | Strong |
| Aryl Ether | C–O Stretch | 1200 - 1250 | Strong |
X-ray Crystallography for Solid-State Molecular Structure and Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to calculate the exact coordinates of each atom.
Table 5: List of Compounds
| Compound Name |
|---|
Computational Chemistry and Mechanistic Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules like 4-phenoxypyridine-3-carboxylic acid. These computational methods provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of chemical reactions. For a molecule such as this compound, DFT could be employed to map out the energy profiles of potential reaction pathways, for instance, in its synthesis or degradation. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction mechanism can be determined.
For example, in studies of related pyridine (B92270) derivatives, DFT calculations have been instrumental in understanding reaction mechanisms. While specific data for this compound is not available, research on other pyridinones has utilized DFT to analyze structural parameters and binding energies to metal ions like Fe³⁺. Functionals such as CAM-B3LYP and ωB97XD with a CPCM solvent model have been shown to be effective for simulating UV-vis spectra, while a broader range of functionals including B3LYP and M06 are useful for Raman spectra simulations.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing a deeper understanding of its conformational landscape. These simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor. For instance, MD simulations can predict the stability of a ligand-protein complex by analyzing the root-mean-square deviation (RMSD) of atomic positions over the simulation time. While specific MD studies on this compound are not present in the searched literature, the methodology is widely applied to similar organic molecules to understand their behavior in solution and in biological systems.
Mechanistic Probes for Reaction Mechanisms
To experimentally validate the reaction mechanisms proposed by computational studies, various mechanistic probes are utilized. These techniques provide direct evidence for the involvement of specific intermediates and the nature of bond-breaking and bond-forming steps.
Isotopic Labeling Studies in Mechanistic Elucidation
Isotopic labeling is a powerful technique to trace the fate of atoms throughout a chemical reaction. By replacing an atom in 4-phenoxypyriage-3-carboxylic acid with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), it is possible to follow the labeled atom's position in the products. This information can be crucial in distinguishing between different possible reaction pathways.
While no specific isotopic labeling studies were found for this compound, this method is broadly applied in the study of carboxylic acids. For example, isotope-coded derivatization reagents are used in conjunction with mass spectrometry to quantify carboxylic acid-containing metabolites in biological fluids. This approach, although used for analytical purposes, demonstrates the utility of isotopic labeling in studying molecules with carboxylic acid functional groups.
Kinetic Studies and Determination of Rate-Determining Steps
Kinetic studies measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts. By determining the reaction's rate law, one can infer the composition of the transition state of the rate-determining step—the slowest step in the reaction mechanism. A kinetic isotope effect study, which compares the reaction rates of isotopically labeled and unlabeled reactants, can provide further details about the transition state structure.
Although kinetic data for reactions involving this compound are not available in the provided search results, the general methodology is well-established. For instance, kinetic studies on the formation of other heterocyclic compounds, like 1,3-thiazinane-4-carboxylic acid, have been conducted to understand their presence in biological systems.
Role of Carboxylates in Catalytic Cycles and C-H Activation
The carboxylate group (-COO⁻) derived from this compound can play a significant role in various catalytic processes, particularly in C-H activation reactions. Carboxylates can act as internal bases or directing groups, facilitating the cleavage of otherwise inert C-H bonds.
In transition metal-catalyzed reactions, the carboxylate moiety can coordinate to the metal center, bringing it in proximity to a specific C-H bond and promoting its activation. This "carboxylate-assisted" C-H activation is a common strategy in organic synthesis. Studies on related phenylpyridines have shown that carboxylates can assist in C-H activation catalyzed by metals like copper, palladium, and ruthenium. The strength of the carboxylic acid can influence the reaction rate, with stronger acids leading to a more electrophilic metal center and accelerating the C-H activation step. Furthermore, carboxylates can serve as traceless activating groups in photoredox catalysis for radical conjugate additions. In enzymatic systems, carboxylates are also involved in C-H activation, for instance in the UbiD-mediated carboxylation of aromatic compounds.
While direct evidence for the role of the carboxylate of this compound in such catalytic cycles is not documented in the available literature, its chemical structure suggests a potential for similar reactivity.
Computational Predictions of Molecular Aggregation and Self-Assembly Behavior
The structure of this compound, featuring both hydrogen-bonding capabilities and aromatic rings, suggests a strong propensity for molecular aggregation and self-assembly. Computational methods can predict these behaviors, which are critical for understanding crystal engineering, material properties, and even potential issues in biochemical screening like colloidal aggregation. nih.gov
The formation of a carboxylic acid–pyridine heterosynthon is one of the most common and robust interactions in cocrystal formation. researchgate.net Computational studies on model systems like phenylacetic acid and nicotinamide (B372718) reveal that the hydrogen bond between the carboxylic acid proton and the pyridine nitrogen is exceptionally strong. researchgate.net For this compound, intermolecular self-assembly is highly likely to be driven by hydrogen bonding between the carboxyl group of one molecule and the pyridine nitrogen of another.
Furthermore, the molecule can form hydrogen-bonded dimers via its carboxylic acid groups (HO–C=O···OH–C=O), a common motif observed in the solid-state structures of carboxylic acids. mdpi.com These primary interactions can be further stabilized by π-π stacking of the phenoxy and pyridine rings, leading to the formation of extended supramolecular structures. mdpi.com Computational models can quantify the energies of these different interactions (hydrogen bonding vs. π-π stacking) to predict the most stable self-assembled architectures.
Ligand-Metal Interactions and Their Influence on Catalytic Activity
The catalytic activity of metal complexes containing this compound as a ligand is directly governed by the nature of the ligand-metal interactions. The molecule offers two primary coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group.
Pyridine Coordination: The nitrogen atom is a classic Lewis base that strongly coordinates to a wide range of transition metals. This initial coordination is often the first step in a catalytic cycle, pre-organizing the substrate and catalyst. nih.gov
Carboxylate Coordination: The carboxylate group can coordinate in a monodentate, bidentate, or bridging fashion. This versatility allows it to stabilize different metal oxidation states and geometries throughout a catalytic cycle. In the context of C-H activation, the carboxylate's role is dynamic; it assists in the deprotonation step and then stabilizes the resulting metallacyclic intermediate. nih.gov
DFT calculations on related systems have shown that the electronic properties of the ligand significantly impact the metal center's reactivity. nih.gov For this compound, the electron-withdrawing nature of the pyridine ring and the electronic influence of the phenoxy substituent will modulate the electron density at the metal center. This, in turn, affects the metal's ability to undergo oxidative addition or participate in reductive elimination, key steps in many catalytic cycles. Carboxylates derived from stronger acids can render the metal atom more electrophilic, thereby enhancing its catalytic activity in C-H activation reactions. nih.gov
Stereoselectivity Predictions and Modeling in Asymmetric Transformations
While this compound is an achiral molecule, it can be employed as a ligand in asymmetric catalysis, particularly if it is used to form a complex with a chiral metal center or if a chiral auxiliary is introduced into its structure. Computational modeling is an indispensable tool for predicting and understanding the origins of stereoselectivity in such transformations.
To achieve stereoselectivity, the ligand-metal complex must create a chiral environment around the active site. DFT calculations can be used to model the transition states for the formation of different stereoisomers (e.g., R and S enantiomers). By comparing the relative energies of these diastereomeric transition states, chemists can predict the enantiomeric excess (ee) of a reaction.
For a ligand like this compound, computational modeling could explore:
Transition State Geometries: Building 3D models of the reaction transition states to identify key steric and electronic interactions that favor one stereochemical outcome over another.
Ligand Modification: Simulating the effect of adding chiral substituents to the phenoxy or pyridine rings. The models could predict which modifications would most effectively transmit chirality to the reaction center.
Conformational Analysis: The flexibility of the phenoxy group allows for different conformations. Modeling can determine the lowest energy conformation of the ligand when bound to a metal and how this preferred geometry influences the approach of a substrate.
Such predictive modeling accelerates the development of new asymmetric catalysts by allowing for the rational design of ligands rather than relying solely on empirical screening.
Applications of 4 Phenoxypyridine 3 Carboxylic Acid As a Chemical Scaffold
Scaffold in Agrochemical Research
In the quest for new and effective crop protection agents, the 4-phenoxypyridine-3-carboxylic acid framework has emerged as a promising platform. Its structural similarity to known commercial pesticides allows chemists to use it as a starting point for creating derivatives with enhanced efficacy, improved selectivity, and novel modes of action.
Herbicidal Applications, including Acetyl CoA Carboxylase (ACCase) Inhibitors and Protoporphyrinogen IX Oxidase (PPO) Inhibitors
The phenoxypyridine structure is a recognized pharmacophore in herbicide design, acting as a bioisostere for the diphenyl ether linkage found in many commercial herbicides. researchgate.net This has led to its exploration as a core for inhibitors of key plant enzymes.
Protoporphyrinogen IX Oxidase (PPO) Inhibitors: PPO (EC 1.3.3.4) is a critical enzyme in the biosynthesis of chlorophyll (B73375) in plants, making it an effective target for bleaching herbicides. nih.gov Researchers have designed and synthesized series of PPO inhibitors based on phenoxypyridine and related scaffolds. researchgate.netnih.gov In one study, by splicing active fragments from known herbicides, novel compounds demonstrated potent PPO inhibitory activity. nih.gov For instance, a lead compound, designated P2, exhibited an IC₅₀ value of 0.032 ± 0.008 mg/L against corn PPO and showed excellent weed control in major crops like rice, wheat, and soybean. nih.gov The mechanism of action involves the compound fitting into the active site of the PPO enzyme, with molecular docking studies suggesting that the benzene (B151609) ring part of the molecule can form a π-π stacking interaction with the phenylalanine residue PHE-392. nih.gov
Acetyl CoA Carboxylase (ACCase) Inhibitors: ACCase is another vital enzyme in plants, responsible for a key step in fatty acid synthesis. Herbicides that inhibit ACCase, often called "fops" and "dims," are particularly effective against grass weeds. wikipedia.org While direct studies on this compound as an ACCase-inhibiting herbicide are not prominent, its structural features are highly relevant. The aryloxyphenoxypropionate ("fop") class of herbicides is characterized by a phenoxy-phenoxy linkage. wikipedia.org Furthermore, derivatives of 4-phenoxy-phenyl isoxazoles have been successfully developed as potent ACCase inhibitors for therapeutic applications, demonstrating that this general scaffold can effectively target the enzyme. nih.gov Research into phenoxypyridine derivatives has yielded compounds with significant herbicidal effects against monocotyledonous weeds, an activity profile consistent with ACCase inhibition. nih.gov
Table 1: Herbicidal Activity of Selected Phenoxypyridine-Related Compounds
| Compound/Class | Target Enzyme | Target Weeds | Key Findings |
| Compound P2 (Phenoxypyridine derivative) | PPO | Broadleaf and grass weeds | IC₅₀ = 0.032 mg/L against corn PPO; effective in rice, wheat, soybean. nih.gov |
| Phenoxypyridine Amides | Not specified (likely ACCase) | Monocotyledonous weeds (e.g., Echinochloa crus-galli) | Showed 100% inhibitory activity, outperforming clodinafop-propargyl. nih.gov |
| "Fops" (e.g., Fenoxaprop) | ACCase | Grasses | Inhibit the plastid-specific isoform of ACCase in grasses. wikipedia.org |
| 4-Phenoxy-phenyl isoxazoles (Therapeutic) | ACCase | Not applicable | Compound 6g showed potent ACC1 inhibitory activity with an IC₅₀ of 99.8 nM. nih.gov |
Fungicidal Applications and Structure-Activity Relationships
The carboxylic acid group of this compound can be readily converted into an amide, a functional group present in many successful fungicides. This has made the pyridine (B92270) carboxamide structure an area of intense research for developing new antifungal agents, particularly those that inhibit the enzyme succinate (B1194679) dehydrogenase (SDH).
Fifteen novel pyridine carboxamide derivatives containing a diarylamine scaffold were synthesized and evaluated for their antifungal properties. nih.gov Several of these compounds exhibited good to moderate activity against a panel of eight plant pathogens. nih.gov Structure-activity relationship (SAR) studies on related carboxamides have shown that the nature and position of substituents on the aromatic rings are crucial for activity. nih.govresearchgate.net For example, in one study, the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (compound 3f) was identified as a particularly potent agent against Botrytis cinerea, the fungus that causes grey mould disease. nih.gov Its efficacy was found to be comparable to the commercial fungicide thifluzamide (B1681302) both in laboratory tests and on living plants. nih.gov Enzymatic assays confirmed that its mode of action was the inhibition of SDH, with an IC₅₀ value of 5.6 mg/L, similar to that of thifluzamide (7.61 mg/L). nih.gov
Table 2: Fungicidal and Enzyme Inhibitory Activity of a Pyridine Carboxamide Derivative
| Compound | Target Fungus | In Vitro Activity (50 mg/L) | In Vivo Efficacy (200 mg/L) | SDH Inhibition (IC₅₀) |
| 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) | Botrytis cinerea | 76.9% inhibition | 53.9% preventative efficacy | 5.6 mg/L |
| Thifluzamide (Commercial Fungicide) | Botrytis cinerea | Not specified | 55.2% preventative efficacy | 7.61 mg/L |
Data sourced from a study on pyridine carboxamides as potential SDH inhibitors. nih.gov
Bactericidal Applications
The application of the this compound scaffold in the development of bactericides is less explored compared to its herbicidal and fungicidal potential. However, research on related heterocyclic carboxylic acids suggests that this is a plausible area for future investigation. For instance, a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives were synthesized and screened for antibacterial activity against five bacterial pathogens. nih.gov While the primary efficacy was observed against fungal strains, some of the molecules demonstrated inhibitory effects, indicating that heterocyclic carboxylic acid frameworks can be endowed with antibacterial properties. nih.gov The development of potent bactericides from this scaffold would likely require significant structural modification and systematic screening.
Scaffold in Materials Science and Nanotechnology
Beyond agriculture, the distinct chemical functionalities of this compound lend themselves to applications in materials science, particularly in the synthesis of nanomaterials and the construction of complex molecular architectures.
Role as Stabilizing and Capping Agents for Nanomaterial Synthesis
The synthesis of stable, well-defined nanoparticles is a cornerstone of nanotechnology. The properties of these nanoparticles are highly dependent on their size, shape, and surface chemistry. Carboxylic acids are widely used as capping agents to control the growth and prevent the aggregation of nanoparticles during their synthesis. nih.govnih.govmdpi.com
The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion (–COO⁻). This negatively charged group can adsorb onto the surface of forming metal nanoparticles, such as silver (Ag) or gold (Au). nih.govmdpi.com This surface layer of carboxylate ions creates electrostatic repulsion between the nanoparticles, preventing them from clumping together and falling out of solution. nih.gov Studies using dicarboxylic acids like adipic acid to cap silver nanoparticles have shown that the carboxylate group is highly effective in creating stable, mono-disperse, and uniform nanoparticles, which is crucial for their application. mdpi.com The phenoxypyridine portion of the molecule offers an additional dimension for tuning the solubility and surface properties of the resulting nanomaterials.
Coordination Chemistry with Metal Ions for Complex Formation
This compound is an excellent candidate for use as a ligand in coordination chemistry. It possesses two distinct potential coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This allows it to act as a bidentate ligand, binding to a single metal ion through both the nitrogen and an oxygen atom to form a stable five-membered chelate ring.
This chelating ability is highly valuable for constructing metal-organic complexes. The carboxylate group is known to assist in metal-ligand coordination. For example, in rhodium-catalyzed reactions, a carboxylate group on a ligand can direct the metal to a specific C-H bond, leading to the formation of a stable rhodacycle intermediate. acs.org The resulting metal complexes containing the 4-phenoxypyridine-3-carboxylate ligand can exhibit interesting electronic and photophysical properties, such as ligand-to-metal charge transfer (LMCT) bands, which are important for applications in catalysis and sensing. acs.org
Scaffold in Medicinal Chemistry Research
The architectural framework of this compound has proven to be a valuable scaffold in the field of medicinal chemistry. Its unique structural features serve as a foundational template for the design and synthesis of novel therapeutic agents.
Fragment-Based Research for Modulating Intermolecular Interactions (e.g., π-π stacking)
In fragment-based drug discovery, small molecular fragments are identified and then optimized to create more potent and selective drug candidates. The this compound core is a prime candidate for this approach. The aromatic pyridine and phenoxy rings are capable of engaging in π-π stacking interactions, which are crucial for the binding of small molecules to biological targets like proteins and nucleic acids. mdpi.com The study of how modifications to this scaffold affect these non-covalent interactions is an active area of research. mdpi.com Understanding these relationships at a molecular level allows for the rational design of molecules with tailored binding affinities and specificities. mdpi.com
Influence on Self-Assembly and Nanoaggregation Mechanisms in Biological Systems
The ability of molecules to self-assemble into larger, ordered structures is a fundamental process in biological systems and has significant implications for drug delivery. The this compound scaffold, with its amphiphilic nature, possessing both hydrophobic (phenoxy group) and potentially hydrophilic (carboxylic acid and pyridine nitrogen) regions, can influence how molecules aggregate in aqueous environments. dovepress.com
Research into the self-assembly of molecules containing this scaffold helps in understanding how they might behave in the body. For example, the formation of nanostructures can affect a drug's solubility, stability, and ability to cross cell membranes. dovepress.com The principles of supramolecular self-assembly, driven by non-covalent interactions like hydrogen bonding and π-π stacking, are key to designing drug delivery systems. dovepress.com The carboxyl group, in particular, can play a significant role in the self-assembly process through the formation of hydrogen bonds. mdpi.com
Exploration in Phosphatase Inhibitor Design
Protein phosphatases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and diabetes. nih.govresearchgate.net Consequently, the development of phosphatase inhibitors is a major focus of drug discovery. nih.govnih.govrsc.org
The this compound scaffold has been explored as a potential framework for designing inhibitors of various phosphatases. For instance, derivatives of quinolone-3-carboxylic acid have been identified as cell-permeable inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target for type 2 diabetes and obesity. nih.gov The carboxylic acid group in these molecules can act as a phosphate (B84403) mimic, binding to the active site of the enzyme. nih.gov The general applicability of carboxylic acid-containing scaffolds in phosphatase inhibitor design is an area of ongoing research. nih.govnih.govuq.edu.au
Identification as a Key Structural Motif in Bioactive Compounds (e.g., in Sorafenib)
The this compound moiety is a recognizable structural component in several bioactive compounds, most notably in the multi-kinase inhibitor drug, Sorafenib. nih.govchemspider.com Sorafenib is used in the treatment of certain types of cancer, and its structure highlights the importance of the 4-phenoxypyridine (B1584201) core. nih.gov In Sorafenib, the pyridine-2-carboxamide is linked to a phenoxy group, which in turn is part of a larger bi-aryl urea (B33335) structure. nih.gov
The success of Sorafenib has spurred further research into analogues where the 4-phenoxypyridine moiety is modified or replaced to improve activity or explore new therapeutic applications. researchgate.net The understanding that this scaffold is a "privileged structure" in anticancer agents has led to its incorporation into the design of new kinase inhibitors. researchgate.net
Table 1: Bioactive Compounds Containing the this compound Motif
| Compound | Therapeutic Area | Key Structural Features |
|---|---|---|
| Sorafenib | Anticancer | 4-phenoxypyridine linked to a bi-aryl urea. nih.gov |
| Foretinib | Anticancer | A 4-phenoxyquinoline derivative. nih.gov |
Investigations into Neurotropic Activity in Analogues
Analogues of this compound have been investigated for their potential effects on the central nervous system. Studies on related pyridine-3-carboxylic acid derivatives have identified compounds with anticonvulsant and sedative properties. ogarev-online.ruresearchgate.net These findings suggest that the pyridine-based scaffold can be a starting point for the development of new neurotropic agents.
Research in this area often involves the synthesis of a series of related compounds and screening them for various neurological activities. mdpi.comnih.gov For example, the fusion of the pyridine ring to other heterocyclic systems, such as thieno[2,3-b]pyridines, has yielded compounds with interesting psychotropic and anxiolytic effects. mdpi.comnih.gov Docking studies are also employed to understand how these molecules might interact with specific receptors in the brain, such as GABA-A receptors. nih.gov
Anticancer Activity Studies in Analogue Series, Focusing on Structure-Activity Relationships
Building on the knowledge that the 4-phenoxypyridine scaffold is present in successful anticancer drugs like Sorafenib, extensive research has been dedicated to synthesizing and evaluating new analogues for their anticancer activity. nih.govnih.govnih.govmdpi.com These studies focus on establishing structure-activity relationships (SAR), which are critical for understanding how chemical modifications to the scaffold impact its biological activity. nih.govnih.gov
For instance, studies on 4-phenoxyquinoline derivatives have shown that the addition of certain substituents, such as electron-withdrawing groups on the terminal phenyl ring, can enhance antitumor activity. nih.gov Similarly, the nature of the linker between the pyridine ring and other parts of the molecule can significantly influence the compound's potency. nih.gov The goal of these SAR studies is to identify the most favorable structural features for antiproliferative activity, leading to the design of more effective and selective anticancer agents. nih.gov
Table 2: Anticancer Activity of Selected 4-Phenoxypyridine Analogues
| Compound Series | Key Findings from SAR Studies | Target Cell Lines |
|---|---|---|
| 4-Phenoxyquinoline derivatives with pyridazinone moiety | Electron-withdrawing groups on the terminal phenyl ring enhanced antitumor activity. nih.gov | HT-29, H460, A549, MKN-45, U87MG nih.gov |
| 4-Phenoxypyridine derivatives with imidazole-4-carboxamide | Imidazole-4-carboxamide as a linker and electron-withdrawing groups on the terminal phenyl ring were beneficial. nih.gov | MKN-45, A549, H460 nih.gov |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | Molecule P6 showed potent inhibitory activity and induced cell cycle arrest. nih.gov | MLLr leukemic cell lines nih.gov |
Structure Activity Relationship Sar Studies for 4 Phenoxypyridine 3 Carboxylic Acid Derivatives
Impact of Substituent Variation on Specific Biological or Material Properties
The introduction of different substituents onto the phenoxypyridine scaffold can dramatically alter the compound's properties. The nature, size, and position of these groups are critical in determining the molecule's interaction with its biological target.
For instance, in the development of herbicides based on pyridine (B92270) carboxylic acids, the type of halogen substituent on the pyridine ring significantly influences efficacy. Research on related structures has shown a clear preference for a fluorine atom at the 5-position of the pyridine ring. The herbicidal activity against certain weeds follows a distinct pattern where fluorine provides the highest activity, which decreases with other halogens or hydrogen. researchgate.net This highlights the sensitivity of the biological target to even small changes in the substituent.
Table 1: Effect of Halogen Substitution on Herbicidal Activity
| Substituent at 5-position | Relative Herbicidal Activity |
|---|---|
| Fluorine (F) | Highest |
| Hydrogen (H) | High |
| Chlorine (Cl) | Moderate |
| Bromine (Br) | Low |
This table illustrates the trend observed in related pyridine carboxylic acid herbicides, where the 5-fluoro substituent is highly favored for activity. researchgate.net
Similarly, substitutions on the phenoxy ring can be explored to modulate activity against other targets. In studies of 4-phenoxyquinoline derivatives, which share a similar structural motif, adding benzoyl or benzamide (B126) groups to the phenoxy moiety resulted in potent and selective inhibitors of the platelet-derived growth factor receptor (PDGFr) tyrosine kinase. nih.gov This suggests that the phenoxy group of 4-phenoxypyridine-3-carboxylic acid is a viable position for modification to tune biological activity.
Positional Isomer Effects (e.g., Carboxylic Acid Position) on Molecular Behavior and Activity
The carboxylic acid group introduces polarity and can participate in crucial interactions such as coordinating with metal ions, a property often exploited in the design of enzyme inhibitors. nih.gov Its specific location governs the molecule's geometry, charge distribution, and hydrogen bonding capabilities. Changing the carboxylic acid from the 3-position (nicotinic type) to the 2- or 4-position would alter the vector and accessibility of this key interaction point, likely leading to a different pharmacological profile. nih.gov This structural flexibility allows for the fine-tuning of a compound's activity and selectivity for its intended target. nih.gov
Table 2: Isomers of Pyridine Carboxylic Acid and Their General Features
| Isomer Name | Position of -COOH | General Characteristics |
|---|---|---|
| Picolinic Acid | 2 | Known for forming bidentate chelates with metal ions. |
| Nicotinic Acid | 3 | Basis for many pharmaceuticals; influences hydrogen bonding and polarity. nih.govnih.gov |
Analysis of Steric and Electronic Effects of Substituents on Molecular Interactions
The changes in biological activity observed with different substituents can be rationalized by considering their steric and electronic effects. manchester.ac.uk These two factors are fundamental in governing how a molecule fits into and interacts with a target protein or receptor. nih.gov
Electronic Effects: These relate to the ability of a substituent to donate or withdraw electron density from the aromatic rings. Fluorine, for example, is highly electronegative and acts as an electron-withdrawing group. This can alter the pKa of the carboxylic acid or the pyridine nitrogen, influencing the molecule's ionization state at physiological pH and its ability to form key hydrogen bonds or electrostatic interactions. rsc.org The superior herbicidal activity of 5-fluoro derivatives can be partly attributed to these favorable electronic modifications. researchgate.net
Steric Effects: This refers to the physical size and shape of the substituents. Bulky groups can cause steric hindrance, preventing the molecule from adopting the optimal conformation required for binding to its target. The observed decrease in herbicidal activity when moving from fluorine to the larger chlorine and bromine atoms could be due to such unfavorable steric clashes. researchgate.net A delicate balance between steric and electronic factors is often required to achieve optimal activity. manchester.ac.uk
Bioisosteric Replacements within the Phenoxypyridine Core and Their Consequences
Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or group of atoms is swapped with another that has similar physicochemical or topological properties. cambridgemedchemconsulting.com This is done to improve potency, selectivity, or pharmacokinetic properties like metabolic stability and bioavailability. nih.govnih.gov
For the this compound scaffold, several bioisosteric replacements could be envisioned:
Ring Bioisosteres: The phenyl ring could be replaced with another aromatic heterocycle like a thiophene (B33073) or even another pyridyl ring. This alters the electronic distribution and hydrogen bonding potential of the core structure. nih.gov
Substituent Bioisosteres: The replacement of a hydrogen atom with a fluorine atom is a classic bioisosteric switch. The C-F bond is very strong and resistant to metabolic cleavage, which can block metabolic breakdown at that position. nih.govchemrxiv.org
Carboxylic Acid Bioisosteres: The carboxylic acid group itself can be replaced by other acidic functional groups, most commonly a tetrazole ring. The tetrazole ring is a non-classical bioisostere of the carboxylic acid group and is often used to increase metabolic stability and improve membrane permeability and oral bioavailability. researchgate.net
Table 3: Potential Bioisosteric Replacements and Their Rationale
| Original Group | Bioisosteric Replacement | Potential Consequence |
|---|---|---|
| Phenyl Ring | Pyridyl Ring, Thiophene Ring | Altered electronics, hydrogen bonding capacity, and target interactions. nih.gov |
| Ether Linkage (-O-) | Thioether (-S-), Methylene (-CH2-) | Modified bond angle, flexibility, and lipophilicity. cambridgemedchemconsulting.comnih.gov |
| Hydrogen (-H) | Fluorine (-F) | Increased metabolic stability, altered electronic properties. nih.gov |
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The future development of derivatives based on the 4-phenoxypyridine-3-carboxylic acid scaffold will heavily rely on the availability of efficient and environmentally benign synthetic methodologies. Current synthetic approaches, while effective, may involve harsh reaction conditions, the use of hazardous reagents, and multi-step procedures that can be time-consuming and generate significant waste. Therefore, a key area of future research will be the development of more sustainable and efficient synthetic routes.
Key areas of focus will include:
Catalytic C-O Cross-Coupling Reactions: Exploring novel and more efficient catalyst systems for the crucial C-O bond formation between a substituted phenol (B47542) and a pyridine (B92270) ring is paramount. This includes the development of catalysts based on earth-abundant and less toxic metals, as well as optimizing reaction conditions to proceed at lower temperatures and with lower catalyst loadings.
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. Future research could focus on developing one-pot procedures that combine the formation of the pyridine ring with the subsequent phenoxylation.
Flow Chemistry: The use of continuous flow reactors offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automated synthesis. Adapting and optimizing the synthesis of this compound and its derivatives for flow chemistry could enable more scalable and reproducible production.
Green Solvents and Reagents: A shift towards the use of greener and more sustainable solvents, such as bio-derived solvents or even water, would significantly reduce the environmental impact of the synthesis. Additionally, exploring the use of less hazardous and more atom-economical reagents will be a critical aspect of future synthetic development.
The following table summarizes potential green chemistry approaches for the synthesis of this compound derivatives:
| Synthetic Strategy | Advantages |
| Novel Catalysis | Lower energy consumption, reduced metal waste, higher selectivity. |
| One-Pot Synthesis | Reduced solvent usage, less purification, improved time efficiency. |
| Flow Chemistry | Enhanced safety and control, easier scalability, potential for automation. |
| Green Solvents | Reduced environmental impact, improved worker safety. |
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and developing novel synthetic strategies. The key synthetic step, a nucleophilic aromatic substitution (SNAr) reaction, involves the displacement of a leaving group at the 4-position of the pyridine ring by a phenoxide nucleophile. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.
Future mechanistic studies should aim to elucidate:
Role of the Carboxylic Acid Group: Investigating the influence of the 3-carboxylic acid group on the reactivity of the pyridine ring is essential. Its electronic and steric effects, as well as its potential to participate in the reaction mechanism through intramolecular interactions, need to be explored.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction pathway, including the structures of reactants, transition states, and intermediates. mdpi.com Such studies can provide insights into the reaction mechanism at a molecular level and help in predicting the outcome of new reactions.
Side Reactions and Byproduct Formation: A deeper understanding of potential side reactions and the mechanisms of byproduct formation is critical for improving the selectivity and yield of the desired product. This includes investigating potential competing reactions at other positions of the pyridine ring or reactions involving the carboxylic acid group.
A comparative table of investigative techniques for mechanistic studies is presented below:
| Technique | Information Gained |
| Kinetic Studies | Reaction rates, activation energies, influence of reaction parameters. |
| Spectroscopic Analysis (e.g., NMR, IR) | Identification of intermediates and products. |
| Computational Chemistry (e.g., DFT) | Reaction pathways, transition state structures, energetic profiles. mdpi.com |
| Isotope Labeling Studies | Elucidation of bond-forming and bond-breaking steps. |
Expansion of Scaffold Applications into Novel Chemical Spaces
Potential areas for expansion include:
Novel Therapeutic Targets: The structural features of the this compound scaffold, including its ability to participate in hydrogen bonding and aromatic interactions, make it an attractive starting point for designing inhibitors for other enzyme families beyond kinases. This could include proteases, phosphatases, and epigenetic targets.
Neurodegenerative and Inflammatory Diseases: The privileged structural motifs present in this scaffold could be exploited for the development of modulators of targets implicated in neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease) and chronic inflammatory conditions.
Infectious Diseases: The pyridine ring is a common feature in many antimicrobial agents. Derivatives of this compound could be explored for their potential antibacterial, antifungal, or antiviral activities.
Agrochemicals: The phenoxypyridine moiety is a known pharmacophore in the agrochemical field, with derivatives showing herbicidal and fungicidal activities. nih.gov Further exploration of this compound derivatives in this area could lead to the discovery of new and effective crop protection agents.
Materials Science: The rigid, aromatic nature of the scaffold, combined with the potential for functionalization, suggests that these compounds could be investigated as building blocks for novel organic materials with interesting electronic or photophysical properties.
The following table outlines potential new applications for derivatives of the this compound scaffold:
| Application Area | Potential Targets/Uses |
| Oncology | Other kinase families, epigenetic targets, cell cycle regulators. |
| Neurology | Modulators of neurotransmitter receptors, enzymes involved in neurodegeneration. |
| Immunology | Inhibitors of inflammatory signaling pathways. |
| Infectious Diseases | Bacterial, fungal, and viral replication machinery. |
| Agrochemicals | Herbicides, fungicides, insecticides. nih.gov |
| Materials Science | Organic light-emitting diodes (OLEDs), sensors, functional polymers. |
Integration with Artificial Intelligence and Machine Learning for Predictive Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and can be a powerful tool for accelerating the development of novel compounds based on the this compound scaffold. nih.gov These computational approaches can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions, thereby guiding the design and optimization of new molecules with desired properties.
Future research in this area should focus on:
Predictive Modeling: Developing robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives. researchgate.net This will enable the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.
Generative Models: Employing generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to design novel molecules with optimized properties. These models can learn the underlying patterns of known active compounds and generate new structures that are predicted to have high potency and favorable drug-like characteristics.
De Novo Drug Design: Using AI-driven platforms for the de novo design of inhibitors for specific biological targets. By combining structural information of the target protein with machine learning algorithms, it is possible to design novel ligands that are tailored to fit the active site and exhibit high binding affinity.
Synthesis Prediction: Applying machine learning models to predict the most efficient and feasible synthetic routes for the designed compounds. This can help to overcome synthetic challenges and accelerate the "design-make-test-analyze" cycle in drug discovery.
The integration of AI and ML in the development of this compound derivatives can be summarized in the following table:
| AI/ML Application | Objective |
| Predictive Modeling (QSAR/QSPR) | Predict activity, selectivity, and ADMET properties of new compounds. researchgate.net |
| Generative Models | Design novel molecules with desired properties. |
| De Novo Design | Create tailored ligands for specific biological targets. |
| Synthesis Prediction | Identify optimal synthetic routes for designed molecules. |
By embracing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, leading to the development of new and improved therapeutics and other valuable chemical entities.
Q & A
Q. What are the standard synthetic routes for 4-phenoxypyridine-3-carboxylic acid, and how can purity be ensured post-synthesis?
Methodological Answer: The synthesis typically involves condensation reactions between aromatic acid chlorides and substituted pyridine precursors under reflux conditions. For example, a pyridine derivative may react with phenoxyacetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, at 60–80°C for 12–24 hours . Post-synthesis purification is critical: recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) ensures ≥95% purity. Characterization via melting point analysis, HPLC (C18 column, acetonitrile/water gradient), and TLC (Rf comparison) confirms purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Core techniques include:
- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, aromatic C-H stretch ~3050 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d6) reveals aromatic proton splitting patterns (δ 7.2–8.5 ppm) and carboxylic acid proton (δ ~13 ppm, broad). ¹³C NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons .
- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions; exact mass matches theoretical molecular weight (C₁₂H₉NO₃: 215.0582 g/mol) .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
Methodological Answer: Begin with in vitro assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (ATP-competitive binding) at 10–100 µM concentrations .
- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data in solubility and stability studies of this compound be resolved?
Methodological Answer: Contradictions often arise from solvent polarity or pH effects. Systematically test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy (λmax ~260 nm). For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Cross-validate using DSC (decomposition onset temperature) and XRD (crystallinity changes) .
Q. What advanced strategies optimize the yield of this compound under green chemistry conditions?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) in solvent-free microwave-assisted synthesis (80°C, 30 min) .
- DOE (Design of Experiments) : Use a 3-factor (temperature, catalyst loading, time) Box-Behnken model to maximize yield while minimizing byproducts .
- Solvent Optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent, and monitor reaction progress via in-situ FT-IR .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Prepare the ligand (optimized geometry at B3LYP/6-31G* level) and protein (PDB: 1CX2) for docking .
- MD Simulations : Run 100 ns GROMACS simulations in explicit solvent to assess binding stability (RMSD < 2 Å) .
- QSAR : Develop models using descriptors (logP, polar surface area) to correlate structure with activity .
Q. What methodologies elucidate the degradation pathways of this compound under physiological conditions?
Methodological Answer:
Q. How can researchers design derivatives of this compound to enhance bioavailability?
Methodological Answer:
- Esterification : React the carboxylic acid with methyl iodide/K₂CO₃ in acetone to produce methyl esters, improving membrane permeability .
- Prodrug Synthesis : Conjugate with PEGylated amines via EDC/NHS coupling, followed by in vitro hydrolysis studies in plasma .
- Co-crystallization : Screen with co-formers (e.g., nicotinamide) to enhance solubility; characterize via PXRD and DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
